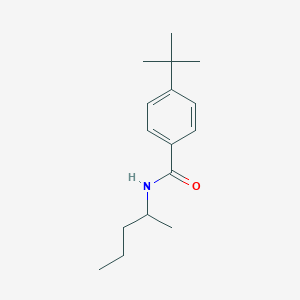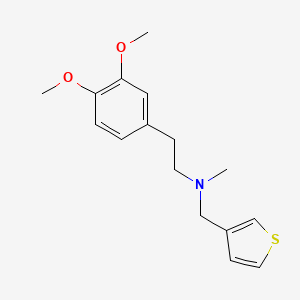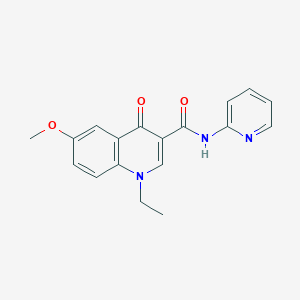
4-tert-butyl-N-(1-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(1-methylbutyl)benzamide, also known as BMT-1, is a synthetic compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and analgesic effects. BMT-1 is synthesized through a multistep process involving the reaction of tert-butylamine, 1-methylbutylamine, and 4-fluorobenzoyl chloride.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(1-methylbutyl)benzamide has shown promising results in scientific research for its potential applications in the field of medicine. It has been found to exhibit potent analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. 4-tert-butyl-N-(1-methylbutyl)benzamide has also shown anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions. Furthermore, 4-tert-butyl-N-(1-methylbutyl)benzamide has been found to have antipsychotic effects, indicating its potential use in the treatment of psychiatric disorders such as schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 4-tert-butyl-N-(1-methylbutyl)benzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. 4-tert-butyl-N-(1-methylbutyl)benzamide has been found to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are known to be involved in the regulation of pain, inflammation, and psychiatric disorders.
Biochemical and Physiological Effects:
4-tert-butyl-N-(1-methylbutyl)benzamide has been found to exhibit potent analgesic effects in animal models of pain, indicating its potential use in the treatment of pain. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions. Furthermore, 4-tert-butyl-N-(1-methylbutyl)benzamide has been found to have antipsychotic effects, indicating its potential use in the treatment of psychiatric disorders such as schizophrenia. However, further studies are needed to fully understand the biochemical and physiological effects of 4-tert-butyl-N-(1-methylbutyl)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(1-methylbutyl)benzamide has several advantages for lab experiments, including its high yield and purity, making it easy to synthesize and use in experiments. However, one of the limitations of 4-tert-butyl-N-(1-methylbutyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Furthermore, the exact mechanism of action of 4-tert-butyl-N-(1-methylbutyl)benzamide is not fully understood, which can make it challenging to design experiments that target specific biological pathways.
Direcciones Futuras
There are several future directions for the scientific research of 4-tert-butyl-N-(1-methylbutyl)benzamide. One potential direction is to further investigate its analgesic effects and its potential use in the treatment of pain. Another direction is to explore its anti-inflammatory effects and its potential use in the treatment of various inflammatory conditions. Furthermore, the antipsychotic effects of 4-tert-butyl-N-(1-methylbutyl)benzamide could be further studied to determine its potential use in the treatment of psychiatric disorders such as schizophrenia. Additionally, the biochemical and physiological effects of 4-tert-butyl-N-(1-methylbutyl)benzamide could be further investigated to fully understand its mechanism of action and its potential use in various fields of medicine.
Métodos De Síntesis
4-tert-butyl-N-(1-methylbutyl)benzamide is synthesized through a multistep process involving the reaction of tert-butylamine, 1-methylbutylamine, and 4-fluorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of hydrochloric acid to obtain the final product in the form of a white solid. The yield of 4-tert-butyl-N-(1-methylbutyl)benzamide is reported to be around 70-80%.
Propiedades
IUPAC Name |
4-tert-butyl-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-6-7-12(2)17-15(18)13-8-10-14(11-9-13)16(3,4)5/h8-12H,6-7H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDYIBFVDLYMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)

![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![8-chloro-5-[N-(2-hydroxy-2-phenylethyl)-N-methylglycyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B4982536.png)
![cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)
![5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4982558.png)
![propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4982571.png)


![{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4982586.png)
![1-(3,4-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4982589.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982594.png)
![N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4982602.png)